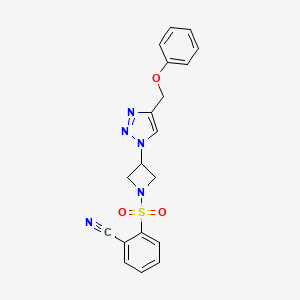
2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a triazole ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC) under mild conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as β-amino alcohols or β-haloamines.
Benzonitrile Introduction: The final step involves the coupling of the sulfonylated azetidine-triazole intermediate with a benzonitrile derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The triazole and azetidine rings can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: Phenoxy radicals or quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted triazole or azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl and nitrile groups. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
Medicinally, this compound has potential as a pharmacophore in drug design. Its triazole and azetidine rings are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism by which 2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The sulfonyl group can form strong hydrogen bonds, influencing protein-ligand interactions. The nitrile group can participate in electrophilic reactions, modifying biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide
- 2-((3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoic acid
Uniqueness
Compared to similar compounds, 2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Properties
IUPAC Name |
2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c20-10-15-6-4-5-9-19(15)28(25,26)23-12-17(13-23)24-11-16(21-22-24)14-27-18-7-2-1-3-8-18/h1-9,11,17H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLAFAISOUGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
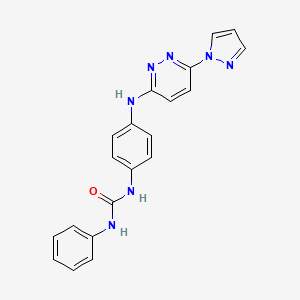
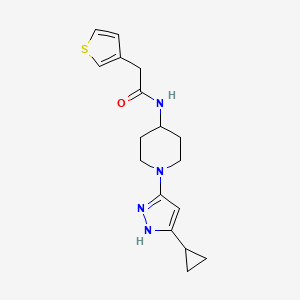
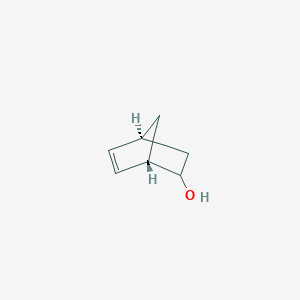
![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)
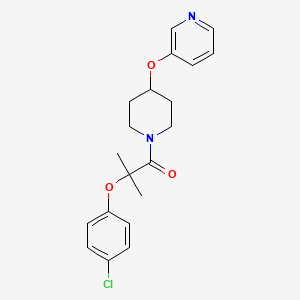

![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2676979.png)
![5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2676980.png)
![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2676983.png)
![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)

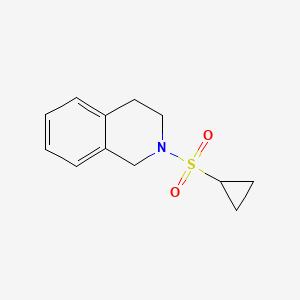
![cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole](/img/structure/B2676988.png)
![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2676989.png)
